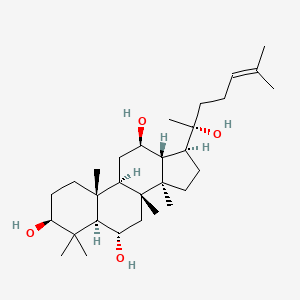

20(R)-Protopanaxatriol

Description

Properties

IUPAC Name |

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCBCKBYTHZQGZ-DLHMIPLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-93-6 | |

| Record name | Protopanaxatriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 20(R)-Protopanaxatriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of action of 20(R)-Protopanaxatriol (PPT), a key bioactive metabolite of ginsenosides. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and cardiovascular effects. These effects are mediated through its interaction with multiple molecular targets and modulation of various signaling pathways.

Anti-inflammatory Effects

20(R)-PPT demonstrates potent anti-inflammatory properties by targeting key mediators of the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes by modulating signaling pathways in immune cells.

A primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, 20(S)-PPT has been shown to block the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation and activation of NF-κB[1][2]. This, in turn, suppresses the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade[1][2].

Furthermore, 20(S)-PPT has been observed to inhibit the release of inflammatory mediators in immunoglobulin E (IgE)-mediated mast cell activation[3][4]. This is achieved by inhibiting multiple cellular signaling pathways, including Ca2+ influx, protein kinase C (PKC), and phospholipase A2 (PLA2), which are propagated by the activation of spleen tyrosine kinase (Syk)[3][4]. The inhibition of these pathways leads to a dose-dependent reduction in the release of histamine and leukotrienes[3][4].

20(R)-PPT also exhibits inhibitory effects on the enzyme catalytic activities of cyclooxygenases-1 and -2 (COX-1 and -2)[5].

Neuroprotective Effects

20(R)-PPT has demonstrated significant neuroprotective potential. Studies have shown that 20(S)-PPT can improve cognitive function in models of Alzheimer's disease by promoting endogenous neurogenesis[6][7][8]. This is mediated, at least in part, through the activation of the PI3K/AKT signaling pathway [6][7][8]. By targeting PIK3CA, 20(S)-PPT promotes the proliferation and differentiation of neural stem cells (NSCs)[6][7][8].

In animal models of scopolamine-induced cognitive deficits, 20(S)-PPT has been shown to ameliorate memory impairment by increasing cholinergic neurotransmission and inhibiting oxidative stress[8][9]. The neuroprotective effects are also associated with the up-regulation of memory-related proteins[9]. Additionally, in models of cerebral ischemia/reperfusion injury, protopanaxatriol has been found to reduce neurological deficit scores, infarct volume, and pathological damage[10].

Anticancer Activities

20(R)-PPT exhibits anticancer properties in various cancer cell lines. Protopanaxatriol-type saponins, in general, are known to interfere with crucial metabolism in cancer cells[11][12][13]. The anticancer effects of 20(S)-PPT are linked to the induction of apoptosis and the inhibition of cell proliferation and migration[14].

One of the key mechanisms underlying its anticancer activity is the inhibition of the Akt/mTOR signaling pathway in triple-negative breast cancer cells, leading to non-protective autophagy and apoptosis[14].

Modulation of Nuclear Receptors

20(R)-PPT has been identified as a modulator of several nuclear receptors, which contributes to its diverse pharmacological effects.

-

Glucocorticoid Receptor (GR): 20(R,S)-Protopanaxatriol has been investigated for its potential to selectively modulate the glucocorticoid receptor[3][15]. It can act as a functional ligand for GR[16][17]. Studies suggest that certain protopanaxatriols can bind to GR and may serve as potential selective GR modulators (SEGRMs)[15][18].

-

Estrogen Receptor (ER): 20(R,S)-PPT can bind to and activate the human estrogen receptor α (hERα)[9][19][20]. It acts as an agonist of hERα, and the stereostructure of the C-20 hydroxyl group influences its binding and activity[19][20]. 20(S)-PPT is also a functional ligand for ERβ and can modulate endothelial cell functions through this receptor[16][17].

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): this compound has been identified as a novel PPARγ antagonist[21].

Cardiovascular and Metabolic Effects

Protopanaxatriol has been shown to have beneficial effects on the cardiovascular system. It can reduce blood pressure and improve endothelial dysfunction in spontaneously hypertensive rats[2]. Additionally, 20(S)-PPT has been shown to improve atherosclerosis by inhibiting low-density lipoprotein receptor degradation[22].

In the context of metabolic diseases, protopanaxatriol-type saponins have been found to ameliorate glucose and lipid metabolism in type 2 diabetes mellitus[23][24].

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and its related compounds.

Table 1: Receptor Binding and Activity

| Compound | Target | Assay Type | Value | Reference |

| 20(S)-Protopanaxatriol | ERβ | NO Production | 1 µM (elevates) | [17] |

| 20(S)-Protopanaxatriol | [Ca2+]i | EC50 | 482 nM | [17] |

Table 2: Enzyme Inhibition

| Compound | Target | Assay Type | Value | Reference |

| Protopanaxatriol | COX-1 | Inhibition | Moderate | [5] |

| Protopanaxatriol | COX-2 | Inhibition | Moderate | [5] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Activation of the PI3K/Akt Signaling Pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.

NF-κB Reporter Gene Assay

Objective: To determine the effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well.

-

After 24 hours, cells are co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

-

Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound.

-

Cells are pre-incubated with 20(R)-PPT for 1 hour.

-

Subsequently, cells are stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.

-

-

Luciferase Assay:

-

The activity of firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

-

-

Data Analysis:

-

The results are expressed as the fold change in luciferase activity relative to the vehicle-treated control.

-

Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).

-

Western Blot Analysis for PI3K/Akt Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Methodology:

-

Cell Culture and Treatment:

-

Neural stem cells (NSCs) or other relevant cell types are cultured under appropriate conditions.

-

Cells are treated with various concentrations of this compound for a specified duration.

-

-

Protein Extraction:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged to remove cellular debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, Akt, and other relevant downstream targets (e.g., GSK-3β). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

The membrane is then washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software.

-

The levels of phosphorylated proteins are normalized to the total protein levels.

-

Glucocorticoid Receptor (GR) Transactivation Assay

Objective: To evaluate the ability of this compound to activate or inhibit the transcriptional activity of the glucocorticoid receptor.

Methodology:

-

Cell Culture and Transfection:

-

A549 cells, which endogenously express GR, are cultured in F-12K Medium supplemented with 10% FBS.

-

Cells are seeded in a 96-well plate.

-

Cells are co-transfected with a glucocorticoid response element (GRE)-driven luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

-

Treatment:

-

After 24 hours of transfection, cells are treated with various concentrations of this compound in the presence or absence of a known GR agonist, such as dexamethasone.

-

-

Luciferase Assay:

-

Following a 24-hour incubation period, the luciferase activity is measured using a dual-luciferase reporter assay system.

-

Firefly luciferase activity is normalized to Renilla luciferase activity.

-

-

Data Analysis:

-

For agonist activity, the results are expressed as the fold induction of luciferase activity compared to the vehicle control.

-

For antagonist activity, the results are expressed as the percentage of inhibition of dexamethasone-induced luciferase activity.

-

PPARγ Competitive Binding Assay (TR-FRET)

Objective: To determine if this compound directly binds to the ligand-binding domain (LBD) of PPARγ.

Methodology:

-

Assay Principle: This assay is based on time-resolved fluorescence resonance energy transfer (TR-FRET). A terbium-labeled anti-GST antibody is used to label a GST-tagged PPARγ-LBD, and a fluorescently labeled PPARγ ligand (tracer) is used. When the tracer is bound to the PPARγ-LBD, excitation of the terbium donor results in FRET to the fluorescent tracer. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.

-

Reagents:

-

GST-tagged PPARγ-LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)

-

Assay buffer

-

-

Procedure:

-

The assay is performed in a low-volume 384-well plate.

-

A mixture of the GST-PPARγ-LBD and the terbium-labeled anti-GST antibody is prepared.

-

Serial dilutions of this compound are prepared.

-

The PPARγ-LBD/antibody mixture, the fluorescent tracer, and the test compound are added to the wells.

-

The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

-

Measurement and Analysis:

-

The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements (e.g., by measuring emission at two wavelengths, one for the donor and one for the acceptor).

-

The ratio of the acceptor to donor emission is calculated.

-

The data are plotted as the FRET ratio versus the log of the compound concentration, and the IC50 value is determined from the resulting dose-response curve.

-

This guide provides a foundational understanding of the complex mechanisms through which this compound exerts its diverse pharmacological effects. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 20(S)-Protopanaxatriol, one of ginsenoside metabolites, inhibits inducible nitric oxide synthase and cyclooxygenase-2 expressions through inactivation of nuclear factor-kappaB in RAW 264.7 macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 6. 20(S)-Protopanaxatriol inhibits release of inflammatory mediators in immunoglobulin E-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20S-Protopanaxatriol improves cognitive function of Alzheimer's disease by promoting endogenous neurogenesis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. 20S-Protopanaxatriol improves cognitive function of Alzheimer's disease by promoting endogenous neurogenesis. | Semantic Scholar [semanticscholar.org]

- 9. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 20(S)-protopanaxadiol and oleanolic acid ameliorate cognitive deficits in APP/PS1 transgenic mice by enhancing hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protopanaxatriol, a novel PPARγ antagonist from Panax ginseng, alleviates steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 20(S)-protopanaxadiol promotes the migration, proliferation, and differentiation of neural stem cells by targeting GSK-3β in the Wnt/GSK-3β/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 20S-dihydroprotopanaxatriol modulates functional activation of monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protopanaxadiol and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Potential Dissociative Glucocorticoid Receptor Activity for Protopanaxadiol and Protopanaxatriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Research Collection | ETH Library [research-collection.ethz.ch]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. resources.amsbio.com [resources.amsbio.com]

- 23. Ginsenoside 20S-protopanaxatriol (PPT) activates peroxisome proliferator-activated receptor gamma (PPARgamma) in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 20(R)-Protopanaxatriol: Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

20(R)-Protopanaxatriol is a tetracyclic triterpenoid sapogenin and a key metabolite of various ginsenosides found in Panax species. Its specific stereochemistry at the C-20 position confers distinct physicochemical and biological properties, including significant anti-cancer and signaling pathway modulatory effects. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, along with visualizations of its interaction with key signaling pathways.

Chemical Structure and Stereochemistry

This compound is a dammarane-type tetracyclic triterpene with the systematic IUPAC name (3β,6α,12β,20R)-dammar-24-ene-3,6,12,20-tetrol. The core structure consists of a four-ring system with hydroxyl groups at positions 3, 6, and 12. The stereochemistry at the C-20 position, designated as (R), is a critical determinant of its biological activity, distinguishing it from its (S) epimer, 20(S)-Protopanaxatriol.

The absolute configuration of the chiral centers in the dammarane skeleton is fundamental to its interaction with biological targets. The spatial arrangement of the hydroxyl groups and the side chain at C-17, which includes the chiral center at C-20, dictates its binding affinity and efficacy in various biological assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₂O₄ | [1] |

| Molecular Weight | 476.7 g/mol | [1] |

| CAS Number | 1453-93-6 | [1] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 261–263°C (for the 20S-isomer, data for 20R not explicitly found) | [3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][4] |

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with notable cytotoxic effects against various cancer cell lines and inhibitory activity against key signaling molecules.

Cytotoxicity

| Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Reference |

| P388 (murine leukemia) | Cytotoxicity | 34 | [1] |

| L1210 (murine leukemia) | Cytotoxicity | 32 | [1] |

| K562 (human leukemia) | Cytotoxicity | 38 | [1] |

| HepG2 (human liver cancer) | Cytotoxicity | Cytotoxic at 20-100 µM | [1] |

Enzyme Inhibition and Receptor Binding

| Target | Assay | IC₅₀ (µM) | Reference |

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Cell-free kinase assay | 24.1 | [1] |

Signaling Pathway Modulation: The EGFR-MAPK Axis

This compound has been shown to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of EGFR tyrosine kinase activity by this compound can lead to the downstream suppression of the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Panax Species

This protocol is adapted from methods described for the preparation of related sapogenins.

Objective: To isolate and purify this compound from the total saponin extract of Panax species.

Materials:

-

Dried and powdered roots or leaves of a Panax species.

-

Total saponin extract of the plant material.

-

Solvents: Methanol, ethyl acetate, petroleum ether, n-butanol.

-

Concentrated hydrochloric acid (HCl).

-

Saturated sodium bicarbonate solution.

-

Silica gel for column chromatography.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Procedure:

-

Acid Hydrolysis: Dissolve the total saponin extract in a suitable solvent and add concentrated HCl. The reaction is typically carried out at room temperature with stirring for an extended period (e.g., 80 hours) to hydrolyze the glycosidic bonds, releasing the aglycones.

-

Extraction: After the reaction is complete, filter the mixture. The filtrate is extracted with ethyl acetate. The ethyl acetate extracts are combined and concentrated.

-

Neutralization: The residue is suspended in a saturated sodium bicarbonate solution and stirred for several hours to neutralize any remaining acid.

-

Column Chromatography: The neutralized product is filtered and subjected to silica gel column chromatography. A gradient elution system, such as petroleum ether-ethyl acetate, is used to separate the different aglycones. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

HPLC Purification: Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC on a C18 column to obtain the pure compound. The purity is confirmed by analytical HPLC.

Structural Elucidation by NMR Spectroscopy

Objective: To confirm the structure and stereochemistry of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Purified this compound sample.

-

Deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve a few milligrams of the purified this compound in the chosen deuterated solvent.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For detailed structural assignment, perform 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule. The stereochemistry at C-20 can be determined by comparing the chemical shifts of C-17, C-20, C-21, and C-22 with those of known 20(R) and 20(S) standards[5].

Cytotoxicity Assessment by MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HepG2).

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC₅₀ value.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the kinase activity of EGFR.

Materials:

-

Recombinant human EGFR kinase.

-

A suitable peptide substrate for EGFR.

-

ATP.

-

Kinase assay buffer.

-

This compound stock solution.

-

A detection system (e.g., fluorescence-based or luminescence-based).

Procedure:

-

Reaction Setup: In a microplate, add the EGFR kinase, the peptide substrate, and the kinase assay buffer.

-

Inhibitor Addition: Add various concentrations of this compound or a vehicle control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using the chosen detection system. For example, in a fluorescence-based assay, the phosphorylation of a fluorescently labeled substrate is monitored.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for the characterization of this compound and the logical relationship of its biological effects.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Wholesale 20(S)-Protopanaxatriol Bulk Supply | Reliable Manufacturer CAS 34080-08-5,20(S)-Protopanaxatriol Bulk Supply | Reliable Manufacturer CAS 34080-08-5 Factory - Cqherb.com [cqherb.com]

- 4. This compound | CAS:1453-93-6 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

Pharmacological properties of 20(R)-Protopanaxatriol

An In-Depth Technical Guide to the Pharmacological Properties of 20(R)-Protopanaxatriol For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of in-depth pharmacological research on protopanaxatriol has focused on the 20(S) stereoisomer or does not differentiate between the two. Consequently, while this guide centers on this compound (20(R)-PPT), some mechanistic insights and experimental protocols are drawn from studies on the 20(S) isomer due to the limited availability of specific data for the 20(R) form. These are noted where applicable and are presumed to be relevant due to structural similarities.

Introduction

This compound is a dammarane-type tetracyclic triterpenoid sapogenin and a metabolite of ginsenosides, the primary active components of Panax ginseng. As an aglycone, it is formed through the deglycosylation of protopanaxatriol-type ginsenosides by intestinal microflora. This biotransformation is crucial for its absorption and subsequent pharmacological activity. 20(R)-PPT, along with its 20(S) epimer, has garnered significant interest for its potential therapeutic applications, including neuroprotective, anti-inflammatory, and anti-cancer effects. This document provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its mechanisms of action, quantitative data, and the experimental methodologies used for its evaluation.

Pharmacological Properties and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate key signaling pathways and interact with nuclear receptors.

Anti-Cancer Activity

While specific IC50 values for 20(R)-PPT are not widely reported, studies on mixtures of 20(R,S)-PPT and the more extensively studied 20(S)-PPT indicate a clear cytotoxic and anti-proliferative effect on various cancer cell lines. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Signaling Pathways:

-

PI3K/AKT Pathway: A primary mechanism for the anti-cancer effects of protopanaxatriols is the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway by 20(R)-PPT would be expected to lead to decreased phosphorylation of AKT, which in turn would reduce the inhibition of pro-apoptotic proteins and decrease the expression of cell cycle promoters like cyclin D1.

-

P53 Pathway: Research on the 20(S) isomer suggests that it can directly target the P53 DNA-binding pocket, promoting the stability of P53-DNA interactions. This enhances the transcription of P53 target genes involved in cell cycle arrest and apoptosis. It is plausible that 20(R)-PPT shares a similar mechanism.

Neuroprotective Effects

Protopanaxatriols have demonstrated significant neuroprotective properties in various models of neurological damage and neurodegenerative disease. These effects are linked to the modulation of neuronal signaling and the reduction of oxidative stress.

Signaling Pathways:

-

PI3K/AKT Pathway: In the context of neuroprotection, activation of the PI3K/AKT pathway is beneficial. Studies on the 20(S) isomer have shown that it can promote neural stem cell proliferation and neurogenesis through this pathway. It is hypothesized that 20(R)-PPT may also leverage this pathway to exert its neuroprotective effects.

Anti-Inflammatory Activity

The anti-inflammatory properties of protopanaxatriols are well-documented for the 20(S) isomer and are likely shared by the 20(R) isomer. These effects are primarily mediated through the inhibition of pro-inflammatory signaling cascades.

Signaling Pathways:

-

NF-κB Signaling: 20(S)-PPT has been shown to block the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.

-

MAPK Pathway: The anti-inflammatory effects of protopanaxatriols are also linked to the modulation of mitogen-activated protein kinase (MAPK) pathways.

Modulation of Nuclear Receptors

This compound has been shown to interact with nuclear receptors, which may underlie some of its diverse pharmacological effects.

-

Estrogen Receptor (ER): 20(R)-PPT can bind to the human estrogen receptor α (hERα) ligand-binding domain, acting as an agonist.[1] This interaction could influence a variety of physiological processes regulated by estrogen signaling.

-

Glucocorticoid Receptor (GR): Studies on a mixture of 20(R,S)-protopanaxadiol and 20(R,S)-protopanaxatriol suggest that these compounds can act as selective glucocorticoid receptor modulators, capable of separating the transrepression and transactivation activities of the receptor.[2] This suggests a potential for anti-inflammatory effects with a reduced side-effect profile compared to traditional glucocorticoids.

Quantitative Data

The available quantitative data for this compound is limited. The following table summarizes the key reported values.

| Parameter | Value | Cell Line/System | Pharmacological Effect | Reference |

| Kd (hERα) | 1716.19 μM | Recombinant hERα-LBD | Estrogenic Activity | [1] |

| IC50 | Not Specified | Various Cancer Cells | Cytotoxicity | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound. These are representative protocols and may require optimization for specific experimental conditions.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to assess the effect of 20(R)-PPT on cell proliferation and to determine its IC50 value.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 12-24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 20(R)-PPT (e.g., 0.1, 1, 10, 50, 100 μM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways like PI3K/AKT and NF-κB.

-

Cell Lysis: After treatment with 20(R)-PPT, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-NF-κB, NF-κB, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Estrogen Receptor Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of 20(R)-PPT to compete with a fluorescently labeled ligand for binding to the estrogen receptor.[1]

-

Reagent Preparation: Prepare a reaction buffer and solutions of the recombinant hERα ligand-binding domain (LBD), a fluorescent tracer (e.g., coumestrol), and various concentrations of 20(R)-PPT.

-

Assay Plate Setup: In a black 384-well plate, add the fluorescent tracer and varying concentrations of 20(R)-PPT.

-

Reaction Initiation: Add the hERα-LBD to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the concentration of 20(R)-PPT to generate a competition curve and calculate the IC50 value. The Kd can be determined using the Cheng-Prusoff equation.

In Vivo Animal Model of Neuroinflammation

This protocol describes a representative animal model to evaluate the neuroprotective and anti-inflammatory effects of 20(R)-PPT in vivo.

-

Animal Model Induction: Induce neuroinflammation in mice or rats, for example, by intracerebroventricular injection of lipopolysaccharide (LPS).

-

Compound Administration: Administer 20(R)-PPT to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses for a specified duration, either before or after the induction of neuroinflammation.

-

Behavioral Testing: Perform behavioral tests to assess cognitive function and motor activity (e.g., Morris water maze, Y-maze).

-

Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue and blood samples.

-

Biochemical Analysis: Analyze the brain tissue for markers of inflammation (e.g., cytokine levels via ELISA or qPCR), oxidative stress, and neuronal damage (e.g., immunohistochemistry for neuronal markers).

-

Data Analysis: Compare the behavioral and biochemical outcomes between the 20(R)-PPT-treated groups and the control groups to evaluate the efficacy of the compound.

Visualizations

Signaling Pathways

Caption: Proposed PI3K/AKT signaling pathway modulation by this compound.

Caption: Proposed NF-κB signaling pathway inhibition by this compound.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a pharmacologically active ginsenoside metabolite with potential therapeutic applications in oncology, neurology, and inflammatory diseases. Its mechanisms of action are likely multifaceted, involving the modulation of key signaling pathways such as PI3K/AKT and NF-κB, as well as interactions with nuclear receptors like the estrogen and glucocorticoid receptors. While much of the detailed mechanistic and quantitative data comes from studies on its 20(S) epimer, the structural similarity strongly suggests overlapping pharmacological profiles. Further research focusing specifically on the 20(R) isomer is warranted to fully elucidate its therapeutic potential and to establish a comprehensive understanding of its distinct properties. The experimental protocols and workflows provided herein offer a robust framework for such future investigations.

References

- 1. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20(S)-Protopanaxatriol inhibits release of inflammatory mediators in immunoglobulin E-mediated mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of 20(R)-Protopanaxatriol on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20(R)-Protopanaxatriol (PPT), a key active metabolite of ginsenosides derived from Panax ginseng, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides an in-depth overview of the in vitro effects of PPT on various cancer cell lines. It details the compound's ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle. Furthermore, this guide elucidates the molecular mechanisms underlying these effects, with a focus on key signaling pathways. Quantitative data from multiple studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the core assays and visualizations of the signaling pathways are provided to facilitate the replication and further exploration of these findings in a research setting.

Introduction

Ginseng has a long history of use in traditional medicine, and modern research has identified ginsenosides and their metabolites as the primary contributors to its therapeutic effects. This compound is a metabolite that exhibits a range of pharmacological activities, including potent anti-tumor effects. Its efficacy has been demonstrated across various cancer types, including colorectal, breast, and prostate cancers. This document synthesizes the current in vitro research on 20(R)-PPT, offering a comprehensive resource for the scientific community.

Effects on Cancer Cell Proliferation and Viability

This compound has been shown to inhibit the proliferation and reduce the viability of several cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been determined in various studies.

Table 1: IC50 Values of this compound and Related Compounds in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |

| This compound | HCT116 (Colon) | Not explicitly stated, but significant cell death at 60-80 µM | 24, 48, 72 | [1] |

| This compound | HT29 (Colon) | Not explicitly stated, but significant cell death at 60-80 µM | 24, 48, 72 | [1] |

| 20(S)-Protopanaxadiol | HEC-1A (Endometrial) | 3.5 | 24 | [2] |

| 20(S)-Protopanaxadiol | MCF-7 (Breast) | ~26.3 (ER binding) | Not Applicable | [3] |

| 20(S)-Protopanaxadiol | HepG2 (Liver) | 81.35, 73.5, 48.79 | 24, 48, 72 | [4] |

Induction of Apoptosis

A primary mechanism by which 20(R)-PPT exerts its anti-cancer effects is through the induction of apoptosis. This is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases.

Table 2: Quantitative Effects of this compound on Apoptosis Markers

| Cancer Cell Line | Treatment | Effect | Quantitative Data | Reference |

| HCT116 (Colon) | 40, 60, 80 µM PPT (24h) | Increased apoptotic bodies | Visually confirmed increase | [1] |

| HCT116 (Colon) | 40, 60, 80 µM PPT (24h) | Increased Cleaved Caspase-9 | Densitometry shows dose-dependent increase | [1] |

| HCT116 (Colon) | 40, 60, 80 µM PPT (24h) | Increased Cleaved Caspase-3 | Densitometry shows dose-dependent increase | [1] |

| HCT116 (Colon) | 40, 60, 80 µM PPT (24h) | Increased Cleaved PARP | Densitometry shows dose-dependent increase | [1] |

Cell Cycle Arrest

This compound has been demonstrated to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific checkpoints. This prevents the cells from dividing and proliferating.

Table 3: Quantitative Effects of this compound on Cell Cycle Distribution

| Cancer Cell Line | Treatment | Effect | Quantitative Data | Reference |

| HCT116 (Colon) | 40, 60, 80 µM PPT (24h) | G0/G1 phase arrest | Increase from 67.36% to 76.67% in G0/G1 | [1] |

| HT29 (Colon) | 40, 60, 80 µM PPT (24h) | G0/G1 phase arrest | Increase from 58.75% to 71.86% in G0/G1 | [1] |

| HCT116 & HT29 | 40, 60, 80 µM PPT (24h) | Increased p21 expression | Densitometry shows dose-dependent increase | [1] |

| HCT116 & HT29 | 40, 60, 80 µM PPT (24h) | Increased p27 expression | Densitometry shows dose-dependent increase | [1] |

| HCT116 & HT29 | 40, 60, 80 µM PPT (24h) | Decreased Cyclin D1 expression | Densitometry shows dose-dependent decrease | [1] |

Inhibition of Metastasis

Emerging evidence suggests that 20(R)-PPT can also inhibit the metastatic potential of cancer cells by impeding their migration and invasion capabilities.

Table 4: Quantitative Effects of this compound on Cell Migration and Invasion

| Cancer Cell Line | Treatment | Effect | Quantitative Data | Reference |

| HCT116 & HT29 | 40, 60 µM PPT | Inhibition of cell migration | Significant reduction in wound closure | [1] |

| HCT116 & HT29 | 40, 60 µM PPT | Inhibition of cell invasion | Significant reduction in invaded cells | [1] |

Mechanisms of Action: Signaling Pathways

The anti-cancer effects of this compound are mediated through the modulation of several critical intracellular signaling pathways that regulate cell survival, proliferation, and death.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. 20(R)-PPT has been shown to inhibit this pathway, thereby promoting apoptosis and inhibiting cell growth.[1]

p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. 20(S)-Protopanaxadiol, a related compound, has been shown to promote the binding of p53 to DNA, enhancing its tumor-suppressive functions, which include inducing apoptosis and cell cycle arrest.[5] It is plausible that 20(R)-PPT acts through a similar mechanism.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Seed cancer cells (e.g., HCT116 at 1 x 10^4 cells/well or HT29 at 5 x 10^3 cells/well) in a 96-well plate and incubate for 18-24 hours.[1]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 20, 40, 60, 80, 100 µM) for the desired time periods (e.g., 24, 48, 72 hours).[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well.

-

Absorbance Measurement: Shake the plate for 10-20 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[6]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (PI Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates, incubate for 24 hours, and then treat with this compound (e.g., 40, 60, 80 µM) for 24 hours.[1]

-

Cell Harvesting and Fixation: Collect the cells, wash with cold PBS, and fix in 70% ethanol at -20°C for at least 10 minutes.[1]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in a staining solution containing 40 µg/mL PI and 100 µg/mL RNase A.[1]

-

Incubation: Incubate at 37°C for 30 minutes in the dark.[1]

-

Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.[1]

-

SDS-PAGE: Separate 20 µg of protein per sample on an SDS-polyacrylamide gel.[1]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, p-AKT, p21, Cyclin D1) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.[1]

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[1]

Conclusion

The in vitro evidence strongly supports the potential of this compound as an anti-cancer agent. Its ability to inhibit proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines is well-documented. The modulation of key signaling pathways such as PI3K/AKT/mTOR and p53 provides a mechanistic basis for these effects. The data and protocols presented in this technical guide offer a solid foundation for further research into the therapeutic applications of this promising natural compound. Future studies should focus on in vivo efficacy and safety, as well as exploring its potential in combination therapies.

References

- 1. Protopanaxatriol, a ginsenoside metabolite, induces apoptosis in colorectal cancer cells and arrests their cell cycle by targeting AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiestrogenic effect of 20S-protopanaxadiol and its synergy with tamoxifen on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 20(S)-Protopanaxatriol promotes the binding of P53 and DNA to regulate the antitumor network via multiomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of 20(R)-Protopanaxatriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of 20(R)-Protopanaxatriol (PPT), a key active metabolite of ginsenosides found in Panax ginseng. This document synthesizes current research findings, detailing the mechanisms of action, relevant signaling pathways, and experimental evidence supporting its potential as a neuroprotective agent.

Introduction

This compound (PPT) is a tetracyclic triterpenoid sapogenin that readily crosses the blood-brain barrier, a critical characteristic for neuro-therapeutics[1][2]. As a metabolite of various ginsenosides, PPT has demonstrated significant neuroprotective properties in a range of preclinical models, including those for ischemic stroke, Alzheimer's disease, and cognitive deficits[3][4][5]. Its therapeutic potential stems from its multifaceted mechanisms of action, primarily centered on anti-oxidative, anti-inflammatory, and anti-apoptotic activities.

Mechanisms of Neuroprotection

The neuroprotective effects of PPT are attributed to its ability to modulate key cellular processes involved in neuronal survival and function.

2.1. Antioxidant Effects

Oxidative stress is a major contributor to neuronal damage in various neurological disorders. PPT mitigates oxidative stress by enhancing the endogenous antioxidant defense system. It has been shown to increase the activity of superoxide dismutase (SOD), a crucial enzyme that catalyzes the dismutation of superoxide radicals, and decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation[5][6][7].

2.2. Anti-inflammatory Effects

Neuroinflammation plays a pivotal role in the pathogenesis of neurodegenerative diseases. PPT exhibits potent anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in the brain[3][6].

2.3. Cholinergic System Modulation

In models of cognitive impairment, PPT has been observed to improve cholinergic system function. It achieves this by inhibiting acetylcholinesterase (AChE) activity, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, thereby increasing acetylcholine levels in the hippocampus[5][7].

2.4. Promotion of Neurogenesis

Recent studies suggest that PPT can promote neurogenesis, the process of generating new neurons. It has been shown to support the proliferation and differentiation of neural stem cells (NSCs), potentially contributing to cognitive improvement in models of Alzheimer's disease[4][8][9].

Signaling Pathways

The neuroprotective actions of this compound are mediated through the modulation of several critical intracellular signaling pathways.

3.1. PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival, proliferation, and growth. Evidence suggests that PPT activates this pathway, leading to the downstream phosphorylation of Akt. This activation is crucial for its ability to promote NSC proliferation and neurogenesis, as well as to protect against apoptosis[4][8][10].

dot

References

- 1. Panaxatriol Saponins Attenuated Oxygen-Glucose Deprivation Injury in PC12 Cells via Activation of PI3K/Akt and Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Protopanaxatriol Ginsenoside Rh1 Upregulates Phase II Antioxidant Enzyme Gene Expression in Rat Primary Astrocytes: Involvement of MAP Kinases and Nrf2/ARE Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protopanaxatriol, a ginsenoside metabolite, induces apoptosis in colorectal cancer cells and arrests their cell cycle by targeting AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of 20(S)-protopanaxatriol (PPT) on scopolamine-induced cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects and Metabolomics Study of Protopanaxatriol (PPT) on Cerebral Ischemia/Reperfusion Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Activity of 20(R)-Protopanaxatriol

Introduction

20(R)-Protopanaxatriol (PPT) is a key intestinal metabolite of protopanaxatriol-type ginsenosides, the active saponin components found in Panax ginseng.[1] Orally administered ginsenosides are metabolized by gut microbiota into their aglycone forms, such as PPT, which are then absorbed into circulation.[2][3] This biotransformation is critical, as the metabolites often exhibit greater bioavailability and more potent pharmacological activity than their parent ginsenosides.[1] While much of the existing research has focused on the 20(S) stereoisomer of Protopanaxatriol, emerging evidence highlights the significant anti-inflammatory potential of the 20(R) form. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative data, and detailed experimental protocols related to the anti-inflammatory activity of this compound and its closely related isomer, serving as a resource for researchers and drug development professionals.

Core Mechanisms of Anti-inflammatory Action

Protopanaxatriol exerts its anti-inflammatory effects by modulating key signaling pathways and cellular processes involved in the inflammatory cascade. The primary mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, and the attenuation of NLRP3 inflammasome activation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2] This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[2][4] 20(S)-PPT has been shown to block the LPS-induced phosphorylation and degradation of IκBα, thereby preventing NF-κB activation and suppressing the expression of iNOS and COX-2 in RAW 264.7 macrophages.[2][5] This mechanism is a cornerstone of its anti-inflammatory activity.

References

- 1. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20(S)-Protopanaxatriol, one of ginsenoside metabolites, inhibits inducible nitric oxide synthase and cyclooxygenase-2 expressions through inactivation of nuclear factor-kappaB in RAW 264.7 macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. [Formula: see text], a Rare Protopanaxatriol-Type Ginsenoside Fraction from Black Ginseng, Suppresses Inflammatory Gene iNOS via the Iinhibition of p-STAT-1 and NF- [Formula: see text]B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

The Quest for a Rare Ginsenoside: A Technical Guide to the Discovery and Isolation of 20(R)-Protopanaxatriol

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of 20(R)-Protopanaxatriol, a rare and pharmacologically significant aglycone of various ginsenosides. Due to its scarce natural abundance, this document emphasizes the biotechnological and enzymatic approaches that have superseded traditional direct isolation methods for its production.

Introduction: The Significance of a Stereoisomer

Protopanaxatriol (PPT) is a tetracyclic triterpene sapogenin that forms the aglycone backbone of a major class of ginsenosides found in Panax species, such as Panax ginseng (Asian ginseng) and Panax notoginseng.[1] The stereochemistry at the C-20 position gives rise to two epimers: 20(S)-Protopanaxatriol and this compound. While the 20(S) epimer is the more common metabolite of major ginsenosides, the 20(R) isomer is found in trace amounts in nature.[1] This rarity, coupled with distinct biological activities, makes this compound a compound of significant interest in pharmacological research. The different spatial arrangement of the hydroxyl group at C-20 in the (R) and (S) epimers can lead to significant differences in their biological activities and pharmacokinetic profiles.[2][3] For instance, studies have shown that 20(R)-ginsenosides can form a hydrogen bond with His524 in the human estrogen receptor α ligand-binding domain, an interaction not observed with their 20(S) counterparts.[3]

Methods of Production: Overcoming Natural Scarcity

Direct isolation of this compound from Panax plant material is challenging due to its extremely low concentrations. Consequently, research has focused on indirect methods of production, primarily through the biotransformation of more abundant protopanaxatriol-type ginsenosides and biosynthesis using engineered microorganisms.

Biotransformation via Enzymatic Hydrolysis

A primary method for obtaining this compound is through the enzymatic hydrolysis of 20(R)-ginsenosides. Certain microorganisms produce enzymes capable of selectively cleaving the sugar moieties from the ginsenoside backbone.

Experimental Protocol: Enzymatic Transformation of 20(R)-Ginsenosides

This protocol is a composite based on methodologies described for the enzymatic hydrolysis of ginsenosides.

-

Enzyme Source: A crude enzyme preparation from microorganisms known to possess β-glucosidase activity, such as Talaromyces flavus or specific enzymes from Dictyoglomus turgidum and Pyrococcus furiosus, can be utilized.[2][4]

-

Substrate: Purified 20(R)-ginsenosides (e.g., 20(R)-ginsenoside Rg2, Rh1).

-

Reaction Buffer: A suitable buffer, typically a 20 mM acetate buffer with a pH of 5.0, is used to maintain optimal enzyme activity.[4]

-

Incubation: The substrate is incubated with the crude enzyme solution at a specific temperature (e.g., 30°C) for a defined period (e.g., 48 hours).[4]

-

Reaction Termination and Extraction: The reaction is terminated, often by heat inactivation of the enzyme or by solvent extraction. The product, this compound, is then extracted from the aqueous reaction mixture using an organic solvent such as n-butanol.

-

Purification: The extracted product is purified using chromatographic techniques, such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Analysis: The final product is identified and quantified using analytical techniques like HPLC and mass spectrometry (MS) to confirm its structure and purity.[5]

Caption: Workflow for Enzymatic Production of this compound.

Biosynthesis in Engineered Microorganisms

Recent advancements in synthetic biology have enabled the de novo biosynthesis of rare ginsenosides, including 20(R)-isomers, in microbial hosts like Escherichia coli. This approach involves the introduction of genes encoding the necessary enzymes for the ginsenoside biosynthesis pathway.

Experimental Protocol: Biosynthesis of 20(R)-Ginsenosides in E. coli

This protocol is based on the methodology for engineering E. coli to produce 20(R)-ginsenosides, which can then be hydrolyzed to this compound.

-

Strain Engineering: An appropriate E. coli strain (e.g., BL21star (DE3)) is used as the host.[1]

-

Gene Introduction: Genes encoding key enzymes, such as uridine diphosphate glycosyltransferases (UGTs) from Panax species or other organisms, are cloned into an expression vector (e.g., pETM6).[1] These UGTs are responsible for attaching sugar moieties to the protopanaxatriol backbone.

-

Culture and Induction: The engineered E. coli is cultured in a suitable medium. Gene expression is induced, for example, by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Substrate Feeding: A precursor substrate, such as this compound itself or a related compound, is fed to the culture.[1]

-

Biotransformation: The engineered E. coli takes up the substrate and the expressed enzymes catalyze the glycosylation, producing 20(R)-ginsenosides.

-

Extraction and Analysis: The products are extracted from the culture broth and analyzed by UPLC-ESI-MS to identify and quantify the synthesized 20(R)-ginsenosides.[1] These can then be subjected to enzymatic hydrolysis as described in the previous section to yield this compound.

Table 1: Quantitative Yields of 20(R)-Ginsenosides from Engineered E. coli

| Substrate | Engineered E. coli Strain | Product | Yield (mg/L) | Reference |

| 20(R)-PPD | BL21-pGT95syn | 20(R)-CK | 0.49 | [1] |

| 20(R)-PPD | BL21-p2GT95syn | 20(R)-CK | 0.57 | [1] |

| 20(R)-PPD | BL21-pGTK1 | 20(R)-Rh2 | - | [1] |

| 20(R)-PPD | BL21-pGTC1 | 20(R)-Rh2 | - | [1] |

| 20(R)-PPD | BL21*-p2GT95synK1 | 20(R)-F2 | - | [1] |

Note: PPD (Protopanaxadiol) was used as the substrate in this particular study, but the principle applies to PPT as well. The yields for some products were not quantified in the publication.

Analytical Methods for Separation and Identification

The key challenge in working with this compound is its separation from the more abundant 20(S) epimer. High-performance liquid chromatography (HPLC) is the primary analytical technique employed for this purpose.

Experimental Protocol: HPLC Separation of 20(R)- and 20(S)-Protopanaxatriol

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is commonly employed for the separation of ginsenosides and their aglycones.[1]

-

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile is typically used. The gradient is optimized to achieve baseline separation of the epimers.

-

Detection: Detection is usually performed at a wavelength of around 203 nm.

-

Confirmation: The identity of the separated peaks is confirmed by mass spectrometry (MS), often coupled directly to the HPLC system (LC-MS).[5] The fragmentation patterns of the epimers can aid in their identification.

Biological Activities and Signaling Pathways

While research on the specific biological activities of this compound is still emerging, studies on protopanaxatriol and its glycosides have revealed a range of pharmacological effects. It is important to note that many studies do not differentiate between the 20(R) and 20(S) epimers, or they focus on the more common 20(S) epimer.

Protopanaxatriol has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.[6][7] One of the key signaling pathways implicated in the anti-inflammatory effects of 20(S)-Protopanaxatriol is the NF-κB pathway.[7] 20(S)-Protopanaxatriol has been found to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory subunit, I-κBα.[7] This, in turn, suppresses the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

Additionally, protopanaxatriol has been identified as a functional ligand for the glucocorticoid receptor (GR) and the estrogen receptor (ER), suggesting its potential role in modulating endocrine signaling.[8]

Caption: Inhibition of the NF-κB Pathway by 20(S)-Protopanaxatriol.

Future Perspectives

The development of efficient and scalable methods for the production of this compound is crucial for advancing research into its unique pharmacological properties. Further studies are needed to fully elucidate the specific signaling pathways modulated by the 20(R) epimer and to compare its efficacy and safety profile with that of its 20(S) counterpart. The insights gained from such research will be invaluable for the development of novel therapeutics derived from this rare but potent natural product.

References

- 1. Biosynthesis of rare 20(R)-protopanaxadiol/protopanaxatriol type ginsenosides through Escherichia coli engineered with uridine diphosphate glycosyltransferase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20(S)-Protopanaxatriol inhibits release of inflammatory mediators in immunoglobulin E-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of ginsenosides by chromatography and mass spectrometry: release of 20 S-protopanaxadiol and 20 S-protopanaxatriol for quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS:1453-93-6 | Manufacturer ChemFaces [chemfaces.com]

- 7. 20(S)-Protopanaxatriol, one of ginsenoside metabolites, inhibits inducible nitric oxide synthase and cyclooxygenase-2 expressions through inactivation of nuclear factor-kappaB in RAW 264.7 macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Unraveling the Interaction of 20(R)-Protopanaxatriol with the Glucocorticoid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between 20(R)-Protopanaxatriol (PPT), a key bioactive ginsenoside, and the glucocorticoid receptor (GR). Emerging research indicates that PPT and its related compounds, protopanaxadiols (PPDs), exhibit a unique modulatory effect on the GR, positioning them as potential candidates for selective glucocorticoid receptor modulators (SEGRMs) with therapeutic promise. This document synthesizes key findings on binding characteristics, signaling pathways, and experimental methodologies to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Interaction: A Dissociative Agonist Profile

Protopanaxatriol and the closely related protopanaxadiol are triterpenoids that share structural similarities with endogenous glucocorticoids[1][2]. This structural resemblance allows them to interact with the glucocorticoid receptor. Studies have demonstrated that both PPD and, more effectively, PPT can bind to the GR, leading to its nuclear translocation[1][2]. Upon entering the nucleus, the PPT-activated GR complex can suppress the activity of pro-inflammatory transcription factors like nuclear factor-kappa beta (NF-κB)[1][2]. This transrepression mechanism is a hallmark of the anti-inflammatory effects of glucocorticoids.

A critical finding is that PPT does not appear to induce the transactivation of GR, a process linked to many of the undesirable side effects of conventional glucocorticoid therapy[1][2][3]. Furthermore, PPT has been observed to suppress the transactivation induced by the potent synthetic glucocorticoid, dexamethasone[1][2]. This "dissociative" activity, separating the beneficial transrepression from the problematic transactivation, is the cornerstone of the interest in PPT as a potential SEGRM[1][3].

The broader family of ginsenosides, from which PPT is derived, has also been shown to interact with the GR. For instance, ginsenoside Rg1, a PPT-type ginsenoside, acts as a functional GR ligand, inducing GR-mediated transcription and down-regulating the intracellular GR content, similar to dexamethasone[4][5][6][7]. Some ginsenoside metabolites have also been found to interact with other nuclear receptors, such as the estrogen receptor (ER), suggesting a wider spectrum of activity that warrants further investigation[8][9].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the interaction of this compound and related compounds with the glucocorticoid receptor.

| Compound | Cell Line | Assay Type | Endpoint Measured | Result | Reference |

| 20(S)-Protopanaxatriol | HeLa, HEK293 | Luciferase Reporter Assay | NF-κB Activity | Suppression of TNF-α induced NF-κB activity | [1] |

| 20(S)-Protopanaxatriol | HeLa, HepG2 | Luciferase Reporter Assay | GR Transactivation (GRE-driven) | No significant induction of transactivation | [1] |

| 20(S)-Protopanaxatriol | HeLa, HepG2 | Luciferase Reporter Assay | GR Transactivation (DEX-induced) | Suppression of dexamethasone-induced transactivation | [1] |

| Ginsenoside Rg1 | FTO2B | Luciferase Reporter Assay | GR Transactivation (GRE-driven) | Dose-dependent induction of reporter gene | [4] |

| 20(R)-Protopanaxadiol | A549 | Reporter Gene Assay | GR Transactivation (GRE-driven) | No enhancement of GRE-driven gene expression | [3] |

| 20(R)-Protopanaxadiol | A549 | Reporter Gene Assay | GR Transrepression (AP-1 driven) | Repression of GR target transrepressed gene | [3] |

Signaling Pathways and Experimental Workflows

The interaction of this compound with the glucocorticoid receptor initiates a cascade of intracellular events. The following diagrams illustrate the key signaling pathways and a typical experimental workflow used to investigate these interactions.

Caption: Signaling pathway of this compound interaction with the Glucocorticoid Receptor.

Caption: A typical experimental workflow for studying PPT-GR interaction.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for investigating the interaction between this compound and the glucocorticoid receptor.

Luciferase Reporter Gene Assay for GR Transactivation and NF-κB Transrepression

This assay is crucial for quantifying the functional consequences of PPT binding to the GR.

-

Cell Culture and Transfection:

-

HeLa or HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

Cells are seeded in 24-well plates. At 70-80% confluency, cells are transiently co-transfected using a suitable transfection reagent (e.g., Lipofectamine).

-

For GR transactivation, cells are transfected with a glucocorticoid-responsive element (GRE)-driven luciferase reporter plasmid and a GR expression vector.

-

For NF-κB transrepression, cells are transfected with an NF-κB-responsive luciferase reporter plasmid and a GR expression vector. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

-

-

Treatment:

-

24 hours post-transfection, the medium is replaced with serum-free medium containing various concentrations of this compound, dexamethasone (as a positive control), or vehicle (DMSO).

-

For transrepression studies, cells are also stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

-

-

Luciferase Activity Measurement:

-

After 18-24 hours of treatment, cells are lysed.

-

Luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Immunofluorescence for GR Nuclear Translocation

This method visualizes the subcellular localization of the GR upon ligand binding.

-

Cell Culture and Treatment:

-

HeLa cells are grown on glass coverslips in a 12-well plate.

-

Cells are treated with this compound, dexamethasone, or vehicle for a specified time (e.g., 1 hour).

-

-

Immunostaining:

-

Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100 in PBS.

-

Non-specific binding sites are blocked with a blocking buffer (e.g., PBS containing 1% BSA).

-

Cells are incubated with a primary antibody specific for the glucocorticoid receptor.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

-

Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

-

-

Microscopy and Image Analysis:

-

Coverslips are mounted on glass slides.

-

Images are captured using a fluorescence microscope.

-

The subcellular localization of the GR (cytoplasmic vs. nuclear) is observed and can be quantified using image analysis software.

-

Induced-Fit Docking Analysis

This computational method predicts the binding mode and affinity of a ligand to its receptor.

-

Protein and Ligand Preparation:

-

The three-dimensional crystal structure of the ligand-binding domain (LBD) of the glucocorticoid receptor is obtained from the Protein Data Bank (PDB).

-

The 3D structure of this compound is generated and optimized using molecular modeling software.

-

-